![molecular formula C16H23ClN2O2 B12357671 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride CAS No. 2749504-15-0](/img/structure/B12357671.png)
3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride involves several steps. One common method involves the reaction of 3-(2-bromoethyl)-1H-indole with diethylamine in the presence of a base such as potassium carbonate. The resulting product is then acetylated using acetic anhydride to form the acetate derivative. Finally, the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce the corresponding indole-4-ol derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted indole derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety of the compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and potentially exhibiting psychoactive effects . Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride can be compared with other similar compounds, such as:
3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride: This compound shares a similar diethylaminoethyl group but has a coumarin instead of an indole moiety.
3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin: This compound is a nonfluorescent probe used to monitor enzyme inhibition in biological assays.
The uniqueness of 3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate, monohydrochloride lies in its indole structure, which imparts distinct biological activities and potential therapeutic applications compared to coumarin derivatives .
Propiedades
Número CAS |
2749504-15-0 |
|---|---|
Fórmula molecular |
C16H23ClN2O2 |
Peso molecular |
310.82 g/mol |
Nombre IUPAC |
[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19;/h6-8,11,17H,4-5,9-10H2,1-3H3;1H |
Clave InChI |
DLUXGDNEKOMIDY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


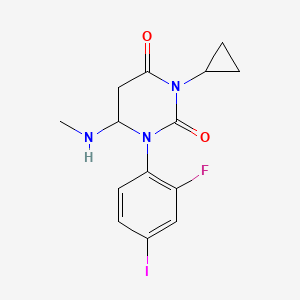
![Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B12357596.png)
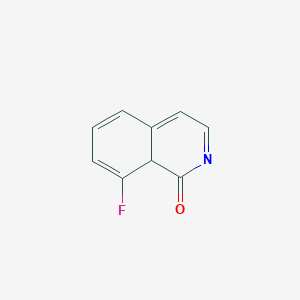
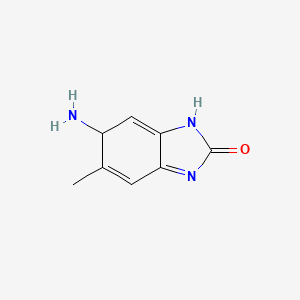
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
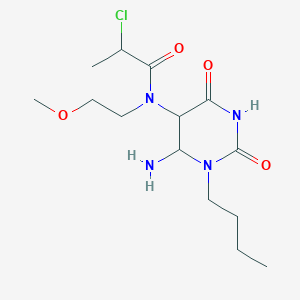
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
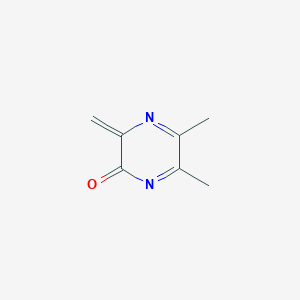

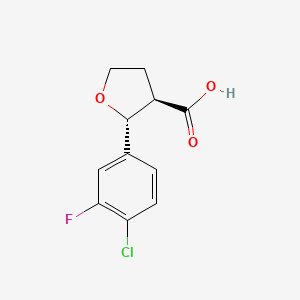
![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
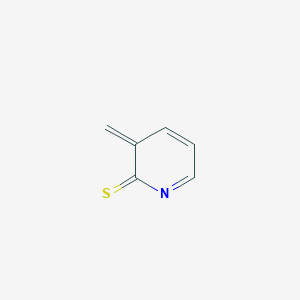
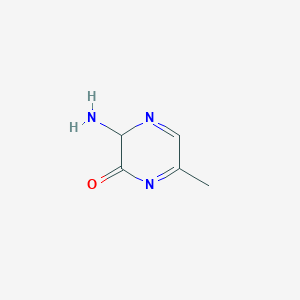
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)
